SB 258719 hydrochloride
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Overview
Description
SB 258719 hydrochloride is a selective 5-HT7 receptor antagonist . It displays over 100-fold selectivity over a range of other receptors . It has the ability to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration .
Molecular Structure Analysis
The molecular structure of this compound consists of a selective 5-HT7 receptor antagonist with high affinity . The chemical name is 3-Methyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]-N-methylbenzenesulfonamide hydrochloride .
Chemical Reactions Analysis
This compound is known to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration . This suggests that it interacts with the 5-HT7 receptor in a way that counteracts the effects of 5-CT.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.97 . The compound is soluble to 100 mM in water and to 100 mM in DMSO .
Scientific Research Applications
Pharmaceutical Applications : SB 258719 hydrochloride has been studied for its potential in treating obesity. Singh et al. (2008) developed and validated methods using UV-derivative spectrophotometry and reversed-phase high-performance liquid chromatography for determining this compound in pharmaceutical drug products. They found these methods to be rapid, precise, and accurate (Singh et al., 2008).
Bioremediation : Robles-González et al. (2008) reviewed slurry bioreactors (SB) for bioremediation of soils and sediments polluted with recalcitrant and toxic compounds. They concluded that SB is an effective technology for bioremediation of problematic sites, such as those with soils high in clay and organic matter, or polluted with recalcitrant, toxic substances (Robles-González et al., 2008).
Environmental and Material Science : Shu et al. (2019) presented a strategy for the comprehensive utilization of hydrochloric acid leaching solution of anode slime bearing fluorine, arsenic, and antimony. They achieved efficient defluorination and the recovery of As(III) in the defluorinated leaching solution, showing potential for material recovery and environmental protection applications (Shu et al., 2019).
Corrosion Inhibition : Kumari and Lavanya (2021) investigated the effect of a Schiff base, SB, on the corrosion mitigation of mild steel in hydrochloric acid medium. They found that the SB exhibited good anti-corrosion capacity, providing insights into materials science and engineering applications (Kumari & Lavanya, 2021).
Drug Delivery Systems : Betsiou et al. (2012) investigated the adsorption and release profile of two anticancer drugs from hydroxyapatite, evaluating its use as a local drug delivery system. They found significant adsorption and release profiles, suggesting potential applications in pharmaceuticals (Betsiou et al., 2012).
Mechanism of Action
Target of Action
SB 258719 hydrochloride is a selective antagonist for the 5-HT7 receptor . The 5-HT7 receptor is a member of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, and circadian rhythm .
Mode of Action
As a partial inverse agonist , this compound binds to the 5-HT7 receptor with high affinity . This binding results in a conformational change in the receptor, leading to a decrease in the receptor’s activity . This action blocks the effects of agonists that would otherwise activate the 5-HT7 receptor .
Biochemical Pathways
The 5-HT7 receptor is involved in several biochemical pathways, particularly those related to neurotransmission . By acting as an antagonist, this compound can modulate these pathways, potentially leading to therapeutic effects. For instance, it has been shown to block the analgesic effects of a variety of 5-HT7 agonists across several different testing models .
Pharmacokinetics
Its solubility in dmso is reported to be 250 mg/ml , which may suggest good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of 5-HT7 receptor activity. This can lead to a variety of downstream effects, depending on the specific physiological context. For example, it has been shown to significantly attenuate the hypothermic effect induced by 5-CT in mice .
Future Directions
Biochemical Analysis
Biochemical Properties
SB 258719 hydrochloride interacts with the 5-HT7 receptor, a subtype of the serotonin receptor . It has a high affinity for this receptor, with a pKi value of 7.5 . The interaction between this compound and the 5-HT7 receptor is antagonistic, meaning it blocks the receptor and prevents it from activating .
Cellular Effects
This compound’s antagonistic action on the 5-HT7 receptor can have various effects on cells. For instance, it can influence cell signaling pathways related to serotonin, potentially impacting gene expression and cellular metabolism . The specific cellular effects can vary depending on the cell type and the overall cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT7 receptor and preventing its activation . This can lead to changes in gene expression and cellular processes, as the 5-HT7 receptor is involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown to reverse the hypothermic effect of 5-CT in mice following intraperitoneal administration
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to significantly attenuate the 5-CT-induced hypothermia at dosages ranging from 5 to 20 mg/kg .
Metabolic Pathways
Given its interaction with the 5-HT7 receptor, it may influence serotonin-related metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it may be able to cross cell membranes and distribute within various cellular compartments .
Subcellular Localization
Given its interaction with the 5-HT7 receptor, it may localize to areas of the cell where this receptor is present .
properties
IUPAC Name |
N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S.ClH/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18;/h5-7,14-15,17H,8-13H2,1-4H3;1H/t17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZKHTBWJSUGOV-UNTBIKODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217674-10-6 |
Source
|
Record name | SB-258719 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XS59Y8KJE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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